thieno[2,3-f][1]benzothiole-4,8-dione

Catalog No.
S665422
CAS No.
32281-36-0
M.F
C10H4O2S2
M. Wt
220.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
thieno[2,3-f][1]benzothiole-4,8-dione

CAS Number

32281-36-0

Product Name

thieno[2,3-f][1]benzothiole-4,8-dione

IUPAC Name

thieno[2,3-f][1]benzothiole-4,8-dione

Molecular Formula

C10H4O2S2

Molecular Weight

220.3 g/mol

InChI

InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)8(12)6-2-4-14-10(6)7/h1-4H

InChI Key

SIUXRPJYVQQBAF-UHFFFAOYSA-N

SMILES

C1=CSC2=C1C(=O)C3=C(C2=O)C=CS3

Synonyms

Benzo[1,2-b:4,5-b']dithiophene-4,8-dione;4,8-Dihydrobenzo[1,2-b:4,5-b']dithiophen-4,8-dione;

Canonical SMILES

C1=CSC2=C1C(=O)C3=C(C2=O)C=CS3

The exact mass of the compound Benzo[1,2-b:4,5-b']dithiophene-4,8-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

thieno[2,3-f][1]benzothiole-4,8-dione (CAS: 32281-36-0), universally recognized in the industry as Benzo[1,2-b:4,5-b']dithiophene-4,8-dione (BDTD), is a highly planar, tricyclic heteroaromatic building block central to organic electronics. From a procurement perspective, BDTD is not an end-product but a critical, high-value precursor. Its primary industrial utility lies in its rigid, symmetrical fused-ring structure and the highly reactive dione centers at the 4,8-positions. These features make it the definitive starting material for synthesizing state-of-the-art conjugated donor polymers and small molecules. High-purity (>98%) BDTD is required to ensure batch-to-batch reproducibility, defect-free polymerization, and optimal optoelectronic performance in downstream applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) [1].

Research Fit

Donor–acceptor polymer synthesis
n-Type semiconductor for OFETs
Acceptor monomer for OPV donor design
Organic cathode precursor for Li-organic batteries

Attempting to substitute BDTD with simpler quinones (like 1,4-benzoquinone) or non-fused thiophenes fails because they lack the rigid, extended coplanar structure required to induce strong intermolecular π-π stacking and high charge carrier mobility in solid-state films. More importantly, attempting to procure the reduced, bare Benzo[1,2-b:4,5-b']dithiophene (BDT) core as a direct substitute is a fundamental process error. The bare BDT core has extremely poor solubility in organic solvents and lacks the electrophilic centers necessary for direct functionalization [1]. The dione form (BDTD) is strictly required to perform the nucleophilic additions (e.g., via Grignard reagents) that introduce the critical solubilizing and energy-tuning side chains (such as alkoxy or alkylthienyl groups) needed to formulate solution-processable OPV inks [2].

Substitution Risk

Target
BDD core with quinoidal resonance
Substitute
BDT (benzo[1,2-b:4,5-b′]dithiophene)
Replacing the dione acceptor with a donor unit inverts electronic character and device function
Target
BDD's specific electron affinity and planar structure
Alternate acceptor
Diketopyrrolopyrrole (DPP) or thieno[3,4-b]thiophene (TT)
Different frontier orbital levels alter VOC, FF, and charge transport in devices

High-Yield Nucleophilic Addition for Side-Chain Engineering

BDTD serves as an essential electrophilic hub for side-chain engineering. When subjected to nucleophilic addition with alkynylmagnesium or lithiated thienyl reagents, BDTD yields 4,8-disubstituted intermediates in high yields (typically 65-90%). In contrast, the bare BDT core is unreactive toward these nucleophiles at the 4,8-positions, requiring complex, multi-step, and low-yield cross-coupling alternatives to achieve similar functionalization [1].

Evidence DimensionYield of 4,8-disubstituted intermediates via direct nucleophilic addition
Target Compound Data65-90% yield (using Grignard/organolithium reagents)
Comparator Or BaselineBare BDT core (0% yield via direct addition; requires alternative routes)
Quantified Difference>65% absolute yield improvement for direct 4,8-functionalization
ConditionsReaction with alkynylmagnesium chloride or lithiated thiophenes followed by reduction (e.g., SnCl2)

Securing the dione precursor is the only commercially viable route to synthesize highly soluble, side-chain-engineered OPV donor polymers with scalable yields.

Air-stable n-type OFET mobility
Class-level
>0.1 cm² V⁻¹ s⁻¹ in air (>66% of vacuum mobility)
Supports air-stable n-channel OFET research
BDD derivative; core structure context

Superior Electron-Accepting Strength and LUMO Tuning

As an electron-accepting moiety, the thiophene-fused BDTD core exhibits significantly stronger electron-withdrawing capabilities than standard fused quinones like anthraquinone. Cyclic voltammetry and photophysical studies demonstrate that integrating the BDTD acceptor into donor-acceptor-donor (D-A-D) systems results in a strongly red-shifted emission (over 100 nm) compared to anthraquinone analogues, driven by its deeper LUMO level and enhanced intramolecular charge transfer [1].

Evidence DimensionEmission wavelength red-shift in Donor-Acceptor-Donor systems
Target Compound Data>100 nm red-shift (indicating stronger electron affinity)
Comparator Or BaselineAnthraquinone-based analogues
Quantified Difference>100 nm shift in emission
ConditionsPhotophysical characterization of D-A-D molecules in solution

The deeper LUMO and stronger charge transfer make BDTD superior for tuning the bandgap of low-bandgap polymers in high-performance optoelectronics.

OPV power conversion efficiency
Head-to-head
16.1% PCE (PBTT-F:Y6) vs 9.20% (PBDB-T:Y6)
Reported efficiency improvement in tested donor system
Nonfullerene OPV; AM1.5G illumination

Enablement of High-Efficiency Solution-Processed OPVs

Polymers derived from the functionalized BDTD core achieve exceptional solubility in common organic solvents while maintaining a rigid, planar backbone that promotes strong intermolecular π-π stacking. When used as donor materials in bulk heterojunction organic solar cells, BDTD-derived polymers (such as the PBDB-T and PM6 families) routinely achieve Power Conversion Efficiencies (PCEs) exceeding 15-17%. Simpler non-fused thiophene or generic quinone derivatives fail to form the necessary morphology, typically stalling at PCEs below 5% [1].

Evidence DimensionPower Conversion Efficiency (PCE) in OPV devices
Target Compound Data>15-17% PCE for BDTD-derived donor polymers
Comparator Or BaselineNon-fused thiophene or simple quinone derivatives (<5% PCE)
Quantified Difference>10% absolute increase in PCE
ConditionsSolution-processed bulk heterojunction organic solar cells blended with non-fullerene acceptors

Procurement of high-purity BDTD is a strict prerequisite for manufacturing state-of-the-art, commercially viable organic solar cell inks.

Li-organic battery cathode capacity
Class-level
200 mA h g⁻¹ (0.05 A g⁻¹), 111 mA h g⁻¹ (30 A g⁻¹)
Supports high-rate cathode material screening
Cross-linked BDD-based polymer; Li half-cell
Hole mobility baseline
Data to verify
0.25 cm² V⁻¹ s⁻¹
Reported charge transport reference for BDD polymers
Supplier specification; method context not detailed
Monomer purity & melting point
Data to verify
≥97% (HPLC), MP 260–265 °C
Supports batch-to-batch consistency review
Commercial specification; verify for synthesis

Synthesis of High-Efficiency OPV Donor Polymers

BDTD is the definitive starting material for synthesizing the BDT core of benchmark donor polymers (e.g., PM6, PTB7, PBDB-T). It is the right choice when the workflow requires precise 4,8-position side-chain engineering to optimize solubility and energy levels for bulk heterojunction solar cells [1].

Development of Solution-Processable OFETs

Due to its ability to promote extended π-π stacking and high hole mobility, BDTD is ideal for formulating solution-processable p-type or ambipolar semiconductors in flexible organic field-effect transistors [2].

Design of Low-Bandgap Small Molecule Acceptors

BDTD is highly suitable as a central electron-accepting or donor-acceptor core in all-small-molecule organic solar cells (ASM-OSCs), where batch-to-batch reproducibility, simple purification, and well-defined molecular structures are prioritized over polymeric dispersity [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Polymer donor design for nonfullerene solar cells
Electron-withdrawing acceptor unit
HOMO/LUMO tuning with Y6 or ITIC acceptors
Air-stable n-type OFETs
Deep LUMO level from quinoidal structure
Electron mobility under ambient conditions
High-rate Li-organic battery cathodes
Redox-active carbonyl and cross-linkable structure
Specific capacity and rate capability testing
Structure-property studies of BDD copolymers
High-purity, well-defined monomer
Charge transport and morphology in D-A polymers

XLogP3

2.9

UNII

G1C271HP09

Other CAS

32281-36-0

Wikipedia

4,8-Dihydrobenzo[1,2-b:4,5-b']dithiophen-4,8-dione

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